Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

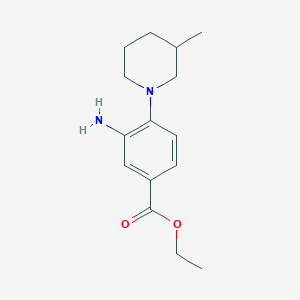

Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate is systematically named ethyl 3-amino-4-(3-methylpiperidin-1-yl)benzoate . Its molecular formula is C₁₅H₂₂N₂O₂ , with a molecular weight of 262.347 g/mol . The structure comprises:

- Benzoate core : A benzene ring esterified to an ethyl group (–OCH₂CH₃).

- 3-amino substituent : A primary amino group (–NH₂) attached to the benzene ring at position 3.

- 3-methylpiperidinyl group : A piperidine ring substituted with a methyl group at position 3, connected to the benzene ring at position 4 via the nitrogen atom.

The piperidine ring adopts a chair conformation, with the nitrogen atom bonded to the benzoate core. The 3-methyl group on the piperidine ring is equatorial or axial, depending on steric and electronic factors.

Key Functional Groups and Connectivity

| Functional Group | Position | Connectivity | Role |

|---|---|---|---|

| Ethyl ester | Benzoate | –OCH₂CH₃ | Hydrophobicity, solubility |

| Amino group | C-3 | –NH₂ | Hydrogen bonding, reactivity |

| 3-methylpiperidine | C-4 | –N–(C₃H₇) | Conformational flexibility, steric effects |

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are limited, but insights can be drawn from analogous piperidine derivatives. Piperidine rings typically adopt chair conformations, with substituents favoring equatorial positions to minimize steric strain. For example:

- N-methylpiperidine prefers equatorial conformation by 3.16 kcal/mol due to reduced 1,3-diaxial interactions.

- 3-methylpiperidine derivatives often exhibit similar preferences, though the axial position may be stabilized in polar solvents.

In this compound, the 3-methyl group on the piperidine ring likely adopts an equatorial position to avoid steric clashes with the benzoate core. The amino group at C-3 remains planar, enabling hydrogen bonding with solvents or biological targets.

Comparative Analysis with Structural Analogues

This compound shares structural similarities with other piperidinyl-substituted benzoates. Key comparisons include:

Structural Implications

- Lipophilicity : The 3-methyl derivative has lower XLogP than the 4-methyl analogue, suggesting reduced membrane permeability.

- Hydrogen Bonding : The absence of a second hydrogen bond donor (unlike the 1-methylpiperidin-4-yl analogue) limits intermolecular interactions.

- Conformational Flexibility : The 3-methyl group’s position may restrict rotational freedom compared to 4-methyl derivatives.

Tautomeric Forms and Stereochemical Considerations

This compound does not exhibit tautomerism due to the absence of prototropic sites (e.g., enol-keto or lactam-lactim pairs). However, stereochemical considerations arise from:

Properties

IUPAC Name |

ethyl 3-amino-4-(3-methylpiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-19-15(18)12-6-7-14(13(16)9-12)17-8-4-5-11(2)10-17/h6-7,9,11H,3-5,8,10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVQLEYRVZKSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Benzoate Group: The benzoate group is introduced via esterification reactions, where an appropriate benzoic acid derivative reacts with an alcohol in the presence of an acid catalyst.

Introduction of the Amino Group: The amino group is typically introduced through amination reactions, where an amine reacts with a suitable precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The compound's structure suggests it may interact with biological targets relevant to several diseases.

Key Findings:

- Dipeptidyl Peptidase-IV Inhibition : Research indicates that derivatives of this compound can suppress dipeptidyl peptidase-IV (DPP-IV) activity, which is crucial in the management of type 2 diabetes. This inhibition may help regulate blood sugar levels and improve glycemic control in diabetic patients .

- Local Anesthetic Properties : Similar compounds have shown local anesthetic effects, suggesting that this compound could be developed into a local anesthetic agent with improved efficacy and reduced toxicity compared to traditional anesthetics .

Synthetic Research

The synthesis of this compound involves straightforward chemical processes that allow for high yields and purity. This makes it an attractive candidate for large-scale production in pharmaceutical applications.

Synthesis Overview:

- The synthesis typically involves alkylation and esterification processes, which are well-established methods in organic chemistry. These methods ensure that the compound can be produced efficiently while maintaining structural integrity .

Pharmacological Studies

Pharmacological studies have focused on evaluating the safety and efficacy of this compound in various animal models.

Case Studies:

- Spasmolytic Activity : Compounds similar to this compound have demonstrated spasmolytic effects in isolated tissues, indicating potential use in treating gastrointestinal disorders .

- Cognitive Enhancement : Some studies suggest that derivatives may enhance cognitive functions such as memory retention and learning capabilities in experimental animals, positioning them as candidates for neuropharmacological applications .

Biomedical Research

The compound is also being explored for its role in biomedical research, particularly in developing new therapeutic agents.

Applications Include:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate and structurally related compounds is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity: The 3-methylpiperidinyl group in the target compound contributes to higher logP (3.328) compared to tert-butyl (2.4) or methylamino analogs, suggesting better membrane permeability .

- Hydrogen Bonding: Carbamoylamino and amino groups enhance water solubility and interaction with biological targets .

Antimycobacterial Activity :

- The target compound’s derivatives (e.g., benzimidazoles) exhibit inhibitory activity against Mycobacterium tuberculosis with MIC values ranging from 1.56–12.5 µg/mL .

- Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin formulations, suggesting that amino/piperidinyl substituents enhance chemical stability and biological efficacy .

Metabolic Stability :

- Piperidine-containing analogs show prolonged half-lives compared to methylamino or carbamoylamino derivatives due to reduced CES-mediated hydrolysis .

Therapeutic Potential:

- Derivatives with heterocyclic substituents (e.g., pyridazine in I-6230) target aquaporin-3 and aquaporin-7, highlighting structural versatility for diverse applications .

Biological Activity

Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of both an amino group and a piperidinyl moiety contributes to its reactivity and biological profile. The compound's structure allows it to participate in various chemical reactions, which can lead to the development of derivatives with enhanced biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with proteins, while the piperidinyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. This dual interaction profile enables modulation of enzyme activities and receptor functions, which is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 mg/mL to 0.025 mg/mL, indicating potent antibacterial activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers, suggesting potential applications in treating conditions characterized by chronic inflammation. The mechanism involves inhibition of pro-inflammatory cytokines, thereby modulating the immune response .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various piperidine derivatives, this compound was found to outperform several traditional antibiotics against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound resulted in reduced swelling and pain, along with lower levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 4-aminobenzoate | Lacks piperidinyl group | Moderate antimicrobial | Less effective than this compound |

| Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate | Different piperidine substitution | Similar antimicrobial profile | Slightly less potent than the target compound |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a reflux reaction in dimethylformamide (DMF) at 130°C with sodium metabisulfite adducts of aldehydes can yield the target product . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethyl acetate), temperature (130°C for 2 hours), and stoichiometric ratios (e.g., 1:2 molar ratio of amine to aldehyde). Post-synthesis purification often employs recrystallization from ethyl acetate. Key parameters to monitor include reaction completion via TLC and yield improvement through controlled reagent addition rates.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the amine and piperidinyl substituents, while X-ray crystallography resolves the 3D structure. For crystallographic refinement, SHELXL is widely used to model anisotropic displacement parameters and validate bond lengths/angles against databases like the Cambridge Structural Database . Powder XRD can assess phase purity, and mass spectrometry (HRMS) verifies molecular weight.

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Methodological Answer: Solubility is tested in solvents like DMSO, ethanol, and water using gravimetric or UV-Vis methods. Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Phase behavior (e.g., melting points) is determined via differential scanning calorimetry (DSC), referencing analogs like ethyl 3-amino-4-(methylamino)benzoate (mp: 81°C) .

Advanced Research Questions

Q. How does the 3-methylpiperidinyl group influence conformational dynamics, and how can puckering parameters be quantified?

Methodological Answer: The piperidinyl ring’s puckering is analyzed using Cremer-Pople coordinates (amplitude , phase angle ) derived from X-ray data . Software like Mercury or PLATON calculates these parameters, with comparisons to similar structures (e.g., [(4E)-3-Ethyl-1-methyl-2,6-diphenyl-piperidin-4-ylidene]amino benzoate, where torsional angles range 109.5–120.8°) . Molecular dynamics simulations (e.g., AMBER) model ring flexibility under thermal stress.

Q. What strategies resolve contradictions in catalytic activity data when this compound is used in polymerization systems?

Methodological Answer: Contradictions in activity (e.g., initial increase vs. subsequent decrease with higher concentrations) are addressed via kinetic studies. For example, ethyl benzoate derivatives in MgCl₂-supported catalysts show dual roles: enhancing active center concentration at low doses (via Al alkyl complexation) but poisoning sites at high doses . Competitive adsorption isotherms and Arrhenius plots (to isolate and ) clarify these effects.

Q. How can computational methods predict the compound’s bioactivity, and what experimental assays validate these predictions?

Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify binding sites (e.g., amine group for H-bonding). Pharmacological validation includes adenosine A2A receptor binding assays (IC₅₀ determination) and cyclic AMP modulation tests in transfected HEK293 cells. Structure-activity relationships (SAR) are refined using analogs like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate .

Q. What advanced purification techniques are recommended for isolating high-purity samples?

Methodological Answer: Preparative HPLC with C18 columns (acetonitrile/water gradient) achieves >98% purity. For enantiomeric resolution, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are used. Crystallographic validation via SHELXL ensures absence of disorder or twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.